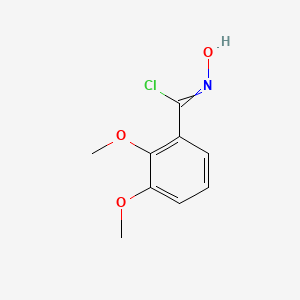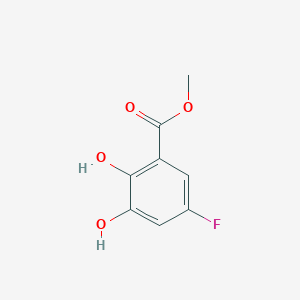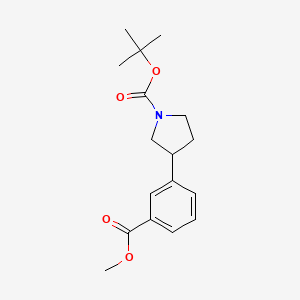![molecular formula C13H19NO3 B13680610 4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. A common method involves the reaction of aniline with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of bioactive molecules.
Medicine: Investigated for its potential antitumor activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
Uniqueness
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is unique due to its combination of a tetrahydropyran ring and aniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-[2-(oxan-2-yloxy)ethoxy]aniline |
InChI |
InChI=1S/C13H19NO3/c14-11-4-6-12(7-5-11)15-9-10-17-13-3-1-2-8-16-13/h4-7,13H,1-3,8-10,14H2 |
Clave InChI |
ZBBQZARKGJOUKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)


![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)



